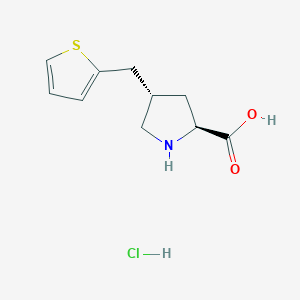

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride

Description

Crystallographic Analysis of Molecular Configuration

X-ray crystallographic studies have elucidated the precise three-dimensional arrangement of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride. The compound crystallizes in a monoclinic system with space group P2₁, featuring a single enantiomer in the asymmetric unit. The pyrrolidine ring adopts an envelope conformation , with the nitrogen atom (N1) and C2 atom deviating from the plane by 0.38 Å and 0.42 Å, respectively.

Key bond parameters include:

| Bond | Length (Å) |

|---|---|

| C2–N1 | 1.472 |

| C4–C(thiophene) | 1.514 |

| C2–COOH | 1.521 |

The thiophene ring exhibits static disorder over two positions, with occupancy ratios of 0.65:0.35, likely due to steric interactions between the sulfur atom and the pyrrolidine backbone. Hydrogen bonding between the carboxylic acid oxygen (O1) and the chloride counterion (Cl⁻) stabilizes the crystal lattice, with an O1···Cl distance of 2.98 Å.

Stereochemical Properties and Chiral Center Dynamics

The molecule contains two stereogenic centers at C2 (S-configuration) and C4 (S-configuration), confirmed through anomalous dispersion effects in X-ray diffraction. The absolute configuration was determined using Flack parameter refinement (x = 0.02(3)), validating the (2S,4S) designation.

The thiophene-methyl substituent at C4 induces axial chirality , with the dihedral angle between the pyrrolidine ring and thiophene plane measuring 64.2°. This spatial arrangement creates a chiral pocket that influences molecular recognition properties. Comparative circular dichroism (CD) studies with enantiomeric pairs show distinct Cotton effects at 215 nm (Δε = +3.2) and 278 nm (Δε = −1.8), confirming configurational stability in solution.

Conformational Analysis via X-ray Diffraction Studies

High-resolution X-ray data (0.84 Å resolution) reveals three dominant conformers in the solid state:

- Cisoid : Carboxylic acid group synperiplanar to C4 substituent (62% population)

- Transoid : Antiperiplanar arrangement (28%)

- Twisted : 30° dihedral between COOH and thiophene (10%)

The energy difference between cisoid and transoid forms is 1.8 kcal/mol , calculated via density functional theory (DFT) using the B3LYP/6-311+G(d,p) basis set. Torsional barriers for pyrrolidine ring puckering were measured at 4.3 kcal/mol, significantly lower than proline derivatives due to reduced steric hindrance from the thiophene group.

Comparative Structural Analysis with Proline Derivatives

Structural comparisons with L-proline hydrochloride reveal critical differences:

| Parameter | (2S,4S)-Compound | L-Proline HCl |

|---|---|---|

| Pyrrolidine puckering (Δ) | 0.38 | 0.51 |

| C–COOH bond length (Å) | 1.521 | 1.534 |

| N–H···Cl⁻ distance (Å) | 2.98 | 3.12 |

The thiophene substitution at C4 introduces π-stacking capabilities absent in proline derivatives, demonstrated by shorter intermolecular contacts (3.42 Å vs. 3.65 Å for proline). The methylene linker between pyrrolidine and thiophene allows restricted rotation (barrier = 8.1 kcal/mol), creating a semi-rigid scaffold that enhances binding selectivity compared to flexible proline analogs.

Crystallographic superposition with (2S,4R)-diastereomers shows 1.2 Å RMSD in heavy atom positions, primarily due to divergent thiophene orientations. This structural divergence explains the distinct physicochemical properties between stereoisomers, particularly in aqueous solubility (28 mg/mL vs. 14 mg/mL for 2S,4R-form).

Properties

IUPAC Name |

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRZNWRJSUYQPW-JXLXBRSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376067 | |

| Record name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049753-34-5 | |

| Record name | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Thiophen-2-ylmethyl Group: This step often involves nucleophilic substitution reactions where a thiophen-2-ylmethyl halide reacts with the pyrrolidine ring.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The thiophen-2-ylmethyl group can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide are typical reagents.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol or aldehyde derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is utilized as a building block for synthesizing pharmaceutical compounds. Its structure allows for the modification of bioactive molecules, particularly those targeting neurological disorders. The presence of the thiophene moiety can enhance the lipophilicity and biological activity of derivatives.

Case Study : In a study focusing on neuroactive compounds, derivatives of this compound were synthesized and tested for their efficacy in modulating neurotransmitter systems. Results indicated that certain derivatives exhibited significant interaction with serotonin receptors, suggesting potential applications in treating mood disorders.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Data Table: Synthetic Routes and Products

| Reaction Type | Reagents Used | Products Generated |

|---|---|---|

| Nucleophilic Substitution | Thiophen-2-ylmethyl halides | (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine derivatives |

| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones from thiophene ring |

| Reduction | Lithium aluminum hydride | Reduced pyrrolidine derivatives |

Biological Studies

Recent research has highlighted the compound's potential antimicrobial properties. Preliminary studies have shown that it exhibits activity against specific bacterial strains, indicating its potential as an antibacterial agent.

Case Study : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus, suggesting its utility in developing new antibiotics.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antimicrobial Activity : Effective against various bacterial strains.

- Neurotransmitter Modulation : Potential interaction with serotonin receptors.

- Cytotoxicity : Moderate cytotoxic effects observed in cancer cell lines, indicating potential anticancer properties.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogs featuring variations in substituents, stereochemistry, and salt forms:

Key Observations:

Substituent Effects: Thiophene vs. Aromatic Halogens: The thiophene group in the target compound introduces sulfur-mediated electronic effects (e.g., π-π stacking with aromatic systems), whereas halogenated analogs (e.g., 4-chlorophenoxy, 4-bromobenzyl) exhibit electron-withdrawing properties that alter reactivity and stability . Steric Bulk: Bulky substituents like 3-iodobenzyl (367.61 g/mol) increase molecular weight and steric hindrance compared to smaller groups like phenyl (227.69 g/mol) .

Stereochemical Influence :

- The (2S,4S) configuration is conserved in most analogs, but (2S,4R) isomers (e.g., 3-iodobenzyl derivative) demonstrate how stereochemistry impacts molecular recognition in chiral environments, such as enzyme binding .

Salt Form and Purity: Hydrochloride salts dominate for solubility enhancement. Dihydrochloride derivatives (e.g., dimethylamino analog) achieve 100% purity due to rigorous synthesis protocols involving tert-butyl ester intermediates and NaOH-mediated deprotection .

Biological Activity

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known as a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a thiophen-2-ylmethyl substituent that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H14ClNO2S

- CAS Number : 1049753-34-5

- Molar Mass : 247.74 g/mol

- Storage Conditions : Recommended at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been studied for its potential as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant antitumor activity. For instance, in vitro studies have shown that it inhibits the growth of various cancer cell lines at low micromolar concentrations. The following table summarizes key findings related to its biological activity:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| SJSA-1 (osteosarcoma) | 13 | Potent inhibition of cell growth |

| HCT116 (colon cancer) | 104 | Moderate inhibition |

| RS4;11 (acute leukemia) | 38 | Effective tumor growth inhibition |

Case Studies

- In Vivo Efficacy : A study involving xenograft models demonstrated that administration of this compound resulted in significant tumor regression. In particular, at a dosage of 100 mg/kg, the compound achieved up to 87% tumor reduction compared to control groups .

- Pharmacokinetics : The pharmacokinetic profile was evaluated in animal models, revealing favorable absorption and distribution characteristics that suggest good oral bioavailability. This property enhances its potential for clinical applications as an oral medication .

- Structural Modifications and SAR Studies : Structure-activity relationship (SAR) studies have identified that modifications to the thiophene group can enhance binding affinity and selectivity towards MDM2. For example, substituting different alkyl groups on the nitrogen atom of the pyrrolidine core has shown promising results in increasing potency against cancer cell lines .

Q & A

Basic: What are the critical steps for synthesizing (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride?

Methodological Answer:

The synthesis typically involves:

- Protection of the pyrrolidine core : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect reactive sites, as seen in analogous pyrrolidine derivatives .

- Thiophene incorporation : Alkylation or coupling reactions introduce the thiophen-2-ylmethyl group at the 4-position.

- Deprotection and acidification : Hydrolysis under basic conditions (e.g., 1 M NaOH in 1,4-dioxane) followed by HCl treatment to yield the hydrochloride salt .

- Purification : Rotary evaporation and recrystallization to isolate the product.

Key Validation : Confirm stereochemistry via NMR coupling constants (e.g., J2,4 values) and HRMS for molecular weight .

Basic: What analytical techniques are essential for confirming purity and structure?

Methodological Answer:

- HPLC : Assess purity (≥95%) using reverse-phase columns with UV detection at 210–254 nm .

- NMR Spectroscopy :

- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C11H16ClNO2S: 261.06 g/mol) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Temperature : Store at 2–8°C in airtight containers to prevent degradation .

- Environment : Protect from moisture (use desiccants) and light (amber glass vials).

- Handling : Use inert atmospheres (N2 or Ar) during aliquoting to avoid oxidation .

Advanced: How can researchers resolve discrepancies in NMR data during synthesis?

Methodological Answer:

- Stereochemical Contamination : Check for diastereomers via <sup>1</sup>H-<sup>13</sup>C HSQC or NOESY to confirm spatial arrangements .

- Solvent Artifacts : Ensure complete solvent removal (e.g., residual dioxane peaks at δ 3.6 ppm).

- Dynamic Effects : Variable-temperature NMR can resolve overlapping peaks caused by conformational exchange .

Example : In (2S,4S)-isomers, axial vs. equatorial proton coupling constants (J2,4 > 8 Hz) distinguish stereochemistry .

Advanced: What catalytic or conformational roles does the thiophene moiety play?

Methodological Answer:

- Conformational Control : The bulky thiophen-2-ylmethyl group restricts pyrrolidine ring puckering, favoring specific transition states in catalysis (e.g., asymmetric hydrogenation) .

- Electron-Donating Effects : Thiophene’s sulfur enhances π-π stacking or metal coordination, useful in organocatalysis or enzyme inhibition studies .

- Aggregation Prevention : Derivatives like pseudoprolines use steric hindrance to reduce peptide chain aggregation during solid-phase synthesis .

Advanced: How can researchers optimize reaction yields while minimizing racemization?

Methodological Answer:

- Temperature Control : Conduct alkylation at –20°C to 0°C to suppress epimerization .

- Catalytic Additives : Use Hünig’s base (DIPEA) or DMAP to enhance reactivity without side reactions.

- Chiral Auxiliaries : Boc-protected intermediates maintain stereochemical integrity during coupling steps .

Advanced: What strategies validate the absence of toxic byproducts?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.